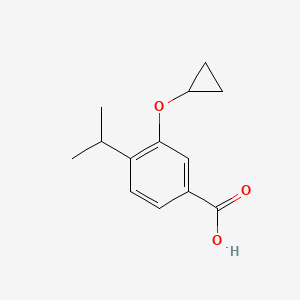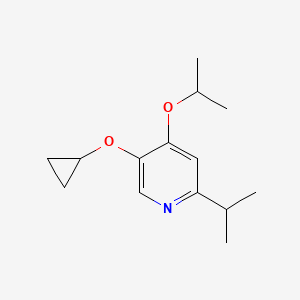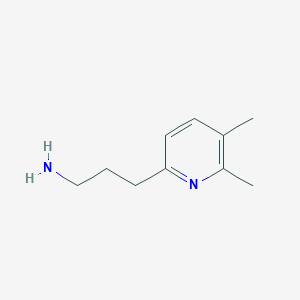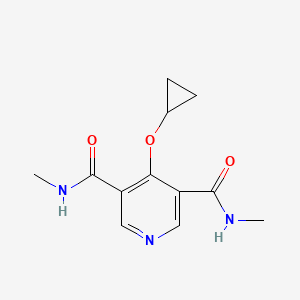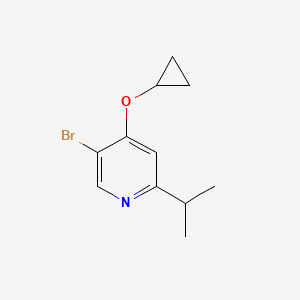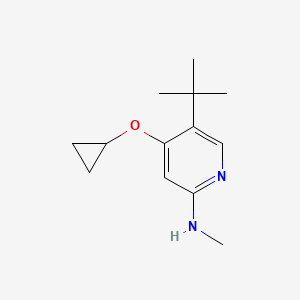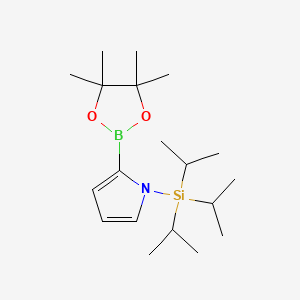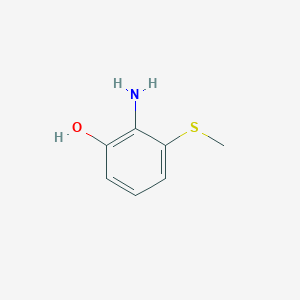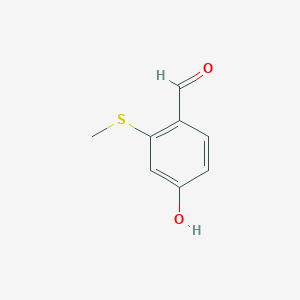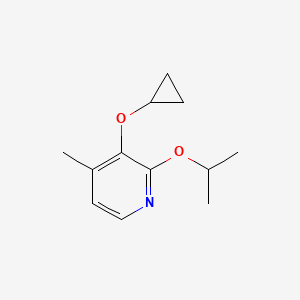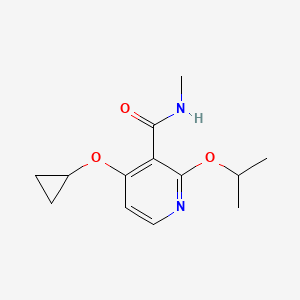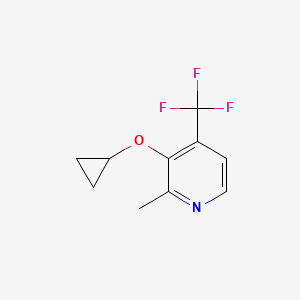
3-Cyclopropoxy-2-methyl-4-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-2-methyl-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C10H10F3NO. It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group, a methyl group, and a trifluoromethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone . The reaction conditions often require the presence of a base and a catalyst, such as palladium, to facilitate the formation of the trifluoromethylated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-2-methyl-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the cyclopropoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, difluoromethylated pyridines, and various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-2-methyl-4-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-2-methyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with enzymes and receptors within cells. The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate enzyme activity and receptor binding is of significant interest .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)pyridine: This compound is similar in structure but lacks the cyclopropoxy and methyl groups.
2-Fluoro-4-(trifluoromethyl)pyridine: It contains a fluorine atom instead of the cyclopropoxy group.
2-(Trifluoromethyl)pyridine-3-carboxylic acid: This compound has a carboxylic acid group instead of the cyclopropoxy and methyl groups.
Uniqueness
3-Cyclopropoxy-2-methyl-4-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H10F3NO |
|---|---|
Peso molecular |
217.19 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-2-methyl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H10F3NO/c1-6-9(15-7-2-3-7)8(4-5-14-6)10(11,12)13/h4-5,7H,2-3H2,1H3 |
Clave InChI |
ITYBMILICAGRAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1OC2CC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


